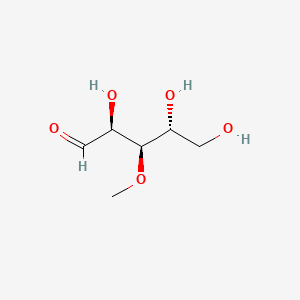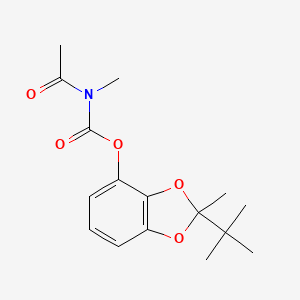
2-(Pyridin-2-ylsulfanyl)cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-ylsulfanyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a pyridin-2-ylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylsulfanyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with pyridin-2-thiol in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized catalytic processes to enhance yield and selectivity. For example, the use of bimetallic catalysts in a biphasic solvent system has been shown to be effective in similar syntheses, achieving high yields under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-ylsulfanyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Pyridin-2-ylsulfanyl)cyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and in other biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-ylsulfanyl)cyclopentanone involves its interaction with specific molecular targets. The sulfur atom in the pyridin-2-ylsulfanyl group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone without the pyridin-2-ylsulfanyl group.
Cyclopentenone: Contains a double bond in the ring structure.
2-Pyridone: A related heterocyclic compound with a different functional group arrangement.
Uniqueness
2-(Pyridin-2-ylsulfanyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the pyridin-2-ylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
46201-24-5 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C10H11NOS/c12-8-4-3-5-9(8)13-10-6-1-2-7-11-10/h1-2,6-7,9H,3-5H2 |
Clé InChI |
WFDYHSDPXKAGQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)SC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


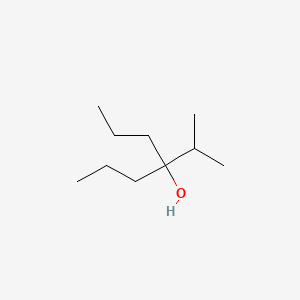
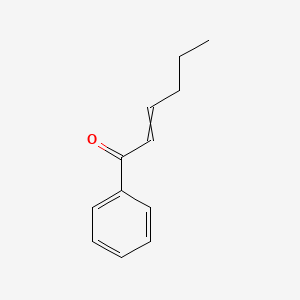
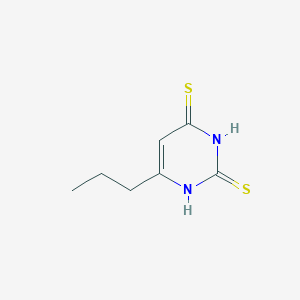
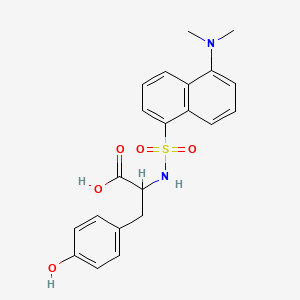
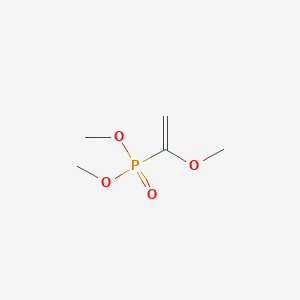
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
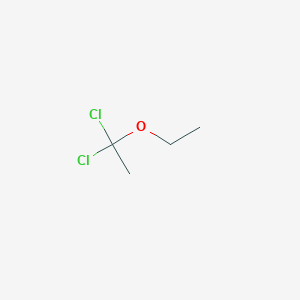
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
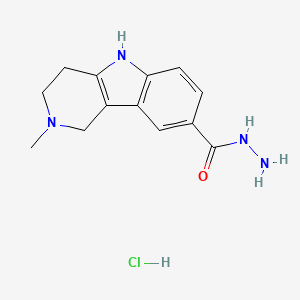
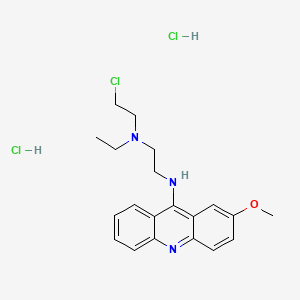
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
